molecular formula C16H16O3S B1359377 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene CAS No. 898778-46-6

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene

Cat. No.: B1359377
CAS No.: 898778-46-6
M. Wt: 288.4 g/mol
InChI Key: KFTSYCMSPCYPFV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 4-ethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Thiophene ring formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the 4-ethylbenzoyl group: This step can be carried out through Friedel-Crafts acylation, where the thiophene ring is acylated with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the thiophene ring and the 4-ethylbenzoyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Similar structure but lacks the ethyl group on the benzoyl moiety.

    5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Similar structure but has a methyl group instead of an ethyl group on the benzoyl moiety.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene is unique due to the presence of the 4-ethylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSYCMSPCYPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641949
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-46-6
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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